molecular formula C18H14FN7O B3732269 4-(2-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B3732269
M. Wt: 363.3 g/mol
InChI Key: BTKDDDIFEFIFBD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple heterocyclic rings including pyridazine and triazole. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving hydrazonoyl halides .


Molecular Structure Analysis

The compound contains several nitrogen-containing rings, which are common in many biologically active compounds. These include a pyridazine ring and two triazole rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions with hydrazonoyl halides .

Scientific Research Applications

Antibacterial Activity

The compound could potentially have antibacterial properties. A series of novel triazolo pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity. Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antimicrobial Activity

Triazole compounds, which include the compound , are known to exhibit broad biological activities, including antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Activity

Triazole compounds have also been found to have analgesic and anti-inflammatory activities . This suggests that the compound could potentially be used in the development of pain relief and anti-inflammatory medications.

Anticonvulsant Activity

The compound could potentially be used in the development of anticonvulsant medications, as triazole compounds have been found to exhibit anticonvulsant activities .

Antineoplastic Activity

Triazole compounds have been found to exhibit antineoplastic activities , suggesting that the compound could potentially be used in the development of new cancer treatments.

Antimalarial Activity

The compound could potentially be used in the development of antimalarial medications, as triazole compounds have been found to exhibit antimalarial activities .

Antiviral Activity

Triazole compounds have been found to exhibit antiviral activities , suggesting that the compound could potentially be used in the development of new antiviral medications.

Antiproliferative Activity

The compound could potentially be used in the development of medications to treat hyperproliferative disorders, as triazole compounds have been found to exhibit antiproliferative activities .

Future Directions

Future research could focus on synthesizing this compound and testing its biological activity. Given the biological activity of similar compounds, it could potentially have applications in pharmaceuticals .

properties

IUPAC Name

4-(2-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN7O/c1-10-17-12(11-4-2-3-5-13(11)19)8-16(27)21-18(17)26(23-10)15-7-6-14-22-20-9-25(14)24-15/h2-7,9,12H,8H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKDDDIFEFIFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3F)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
Reactant of Route 2
4-(2-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 3
Reactant of Route 3
4-(2-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
Reactant of Route 4
4-(2-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
Reactant of Route 5
4-(2-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
Reactant of Route 6
4-(2-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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